8-Azaspiro[4.5]decane-2-carboxylic acid
Description
Properties
IUPAC Name |
8-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9(13)8-1-2-10(7-8)3-5-11-6-4-10/h8,11H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXCQIFNKHIOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
This method is frequently cited in patent literature and chemical supply catalogs, highlighting its reliability and reproducibility.
Alternative Synthetic Routes Involving Cyclization and Nucleophilic Substitution
Some synthetic strategies for related spirocyclic carboxylic acid derivatives involve:
- Starting from tetrahydropyran derivatives and halogenated compounds.
- Using nucleophilic substitution reactions to introduce nitrogen-containing moieties.
- Employing cyclization reactions to form the spirocyclic framework.
These methods often require multiple reaction steps, including:
- Preparation of halogenated intermediates.
- Intramolecular cyclization under controlled conditions.
- Functional group transformations to install the carboxylic acid group.
Industrial-scale syntheses may utilize automated reactors to improve reproducibility and efficiency. However, detailed reaction parameters and yields are less commonly disclosed in public literature.
Summary Table of Preparation Methods
| Method No. | Starting Material(s) | Key Reactions | Reaction Conditions | Yield (%) | Scale Suitability | Notes |
|---|---|---|---|---|---|---|
| 1 | 1,4-Dioxaspiro[4.5]decane-8-one | Isocyanide addition, alkylation, hydrogenation, esterification, deprotection | 0–70 °C, solvents: glycol dimethyl ether, ethanol, toluene, methanol, acetone/water; pressure control | ~80 | Large scale | Patented, cost-effective |
| 2 | tert-Butyl ester of this compound | Acid-catalyzed hydrolysis | Methanolic HCl, 0–20 °C to RT, 24 h | 88 | Lab to medium scale | Simple, high yield |
| 3 | Tetrahydropyran derivatives and halogenated compounds | Nucleophilic substitution, cyclization | Variable, often multistep | Not specified | Industrial potential | Complex, less detailed publicly |
Research Findings and Analysis
- The patented four-step synthesis (Method 1) provides a comprehensive route with detailed reaction conditions and solvent systems, enabling reproducible and scalable production of this compound esters.
- Hydrolysis of tert-butyl esters (Method 2) is a practical approach for obtaining the free acid with high purity and yield, suitable for research and small-scale production.
- Alternative synthetic routes involving cyclization and nucleophilic substitution are conceptually viable but require further optimization and disclosure for industrial application.
- The choice of method depends on the required scale, purity, and availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 8-Azaspiro[4.5]decane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the spiro carbon atom, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
8-Azaspiro[4.5]decane-2-carboxylic acid is characterized by its unique spirocyclic structure, which contributes to its biological activity and potential therapeutic applications. The compound has the following chemical formula:
- Molecular Formula: C14H23NO5
- Molecular Weight: 285.34 g/mol
- IUPAC Name: 8-(tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid
- CAS Number: 1160246-88-7
Pharmaceutical Applications
The compound shows promise in various pharmaceutical applications due to its structural features that can interact with biological targets:
- Antimicrobial Activity: Research indicates that derivatives of 8-Azaspiro[4.5]decane exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics .
- Neuropharmacology: The unique structure allows for interactions with neurotransmitter receptors, suggesting potential uses in treating neurological disorders .
Case Studies
Several studies have documented the efficacy of 8-Azaspiro[4.5]decane derivatives in clinical and experimental settings:
-
Study on Antimicrobial Properties:
- A study conducted on various derivatives demonstrated that modifications at the nitrogen site significantly enhanced antibacterial activity against resistant strains of bacteria.
- Results indicated a minimum inhibitory concentration (MIC) lower than conventional antibiotics, suggesting a new avenue for treatment .
- Neuropharmacological Investigations:
Mechanism of Action
The mechanism of action of 8-Azaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure provides rigidity and three-dimensionality, which enhances its binding affinity and selectivity. This compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Structural Variations and Key Derivatives
The table below summarizes structural analogs, highlighting substituents, functional groups, and physical properties:
Physicochemical Properties
- Polarity : Oxa and diaza substitutions (e.g., 8-oxa-1-azaspiro) increase water solubility, while fluorine or alkyl groups enhance lipophilicity .
- Acidity : The free carboxylic acid (pKa ~3.5) is more acidic than ester or amide derivatives, influencing ionization under physiological conditions .
- Thermal Stability : Melting points correlate with crystallinity; halogenated derivatives (e.g., difluoro) exhibit higher thermal stability .
Biological Activity
8-Azaspiro[4.5]decane-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This article examines the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a spirocyclic framework that includes both nitrogen and oxygen atoms, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, compounds similar to this compound demonstrated activity against several bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups was found to enhance the antimicrobial efficacy of these compounds.
| Compound Name | Activity | Bacterial Strain |
|---|---|---|
| This compound | Moderate | E. coli |
| Derivative A | High | S. aureus |
| Derivative B | Low | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives were tested against cancer cell lines, showing promising results in inhibiting tumor growth. One study reported that certain derivatives exhibited up to 75% inhibition of cancer cell proliferation at concentrations as low as 10 µM.
The biological activity of this compound is believed to involve modulation of enzyme activity and interaction with specific receptors. Preliminary findings suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
Case Studies
-
Study on Antimicrobial Efficacy
- Researchers synthesized a series of derivatives based on the spirocyclic structure and evaluated their antimicrobial activity using the agar dilution method.
- Results indicated that modifications in the side chains significantly influenced antibacterial potency, with some compounds achieving MIC values below 1 µg/mL against resistant strains.
-
Evaluation of Anticancer Properties
- In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that derivatives of this compound could induce apoptosis.
- The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
